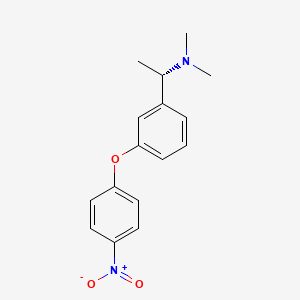
(S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine
Descripción general
Descripción
The compound is an amine derivative with a nitrophenyl ether group. The presence of the nitro group (NO2) and the ether group (O) on the phenyl ring suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing, and the ether group, which is electron-donating . These groups could potentially influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the nitro and ether groups. For example, the nitro group is often associated with explosive properties, while the ether group could potentially make the compound more soluble in organic solvents .Aplicaciones Científicas De Investigación
Labelled Compound Preparations : Yilmaz and Shine (1988) prepared hydrochlorides of enriched N-methyl-2-(4-nitrophenoxy)ethanamine for use in research. These compounds were used to create other derivatives for further study (Yilmaz & Shine, 1988).
Psychoactive Substance Study : Eshleman et al. (2018) investigated the mechanisms of action of psychoactive substituted N-benzylphenethylamines, including compounds similar to (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine. Their research focused on understanding the drug's affinity and efficacy at certain receptors, relevant to their hallucinogenic activity (Eshleman et al., 2018).
Metabolism Studies : Seo et al. (2018) conducted a study on the metabolism of a similar compound, 25N-NBOMe, in human liver microsomes. This research is essential for understanding the biotransformation and potential biomarkers of these types of substances (Seo et al., 2018).
Catalytic Activity in Polymerization : Nayab, Lee, and Jeong (2012) explored the use of zinc complexes with ethanamine derivatives, similar to the compound , in the polymerization of rac-lactide. This research highlights the compound's potential in polymer chemistry (Nayab, Lee, & Jeong, 2012).
Cytochrome P450 Enzymes Metabolism : Nielsen et al. (2017) studied how cytochrome P450 enzymes metabolize NBOMe compounds, which are structurally related to (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine. Their research provides insights into the drug metabolism pathways (Nielsen et al., 2017).
Enamine Synthesis for Chemical Analysis : Dean, Varma, and Varma (1982, 1983) worked on the synthesis of enamines using ethanamines, which are chemically related to the compound . This research is significant in the field of organic synthesis (Dean, Varma, & Varma, 1982, 1983).
Pharmacological and Toxicological Studies : Research has been conducted on the pharmacological and toxicological properties of substances structurally similar to (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine, indicating their potent agonistic properties at certain receptors and their potential as psychoactive substances (Poklis et al., 2015; Yoshida et al., 2015).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(1S)-N,N-dimethyl-1-[3-(4-nitrophenoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-12(17(2)3)13-5-4-6-16(11-13)21-15-9-7-14(8-10-15)18(19)20/h4-12H,1-3H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNXGHWUJLKYJA-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-])N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-])N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801177965 | |
| Record name | Benzenemethanamine, N,N,α-trimethyl-3-(4-nitrophenoxy)-, (αS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801177965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine | |
CAS RN |
1346242-32-7 | |
| Record name | Benzenemethanamine, N,N,α-trimethyl-3-(4-nitrophenoxy)-, (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346242-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346242327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, N,N,α-trimethyl-3-(4-nitrophenoxy)-, (αS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801177965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIMETHYL-1-(3-(4-NITROPHENOXY)PHENYL)ETHANAMINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM1505E3C7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



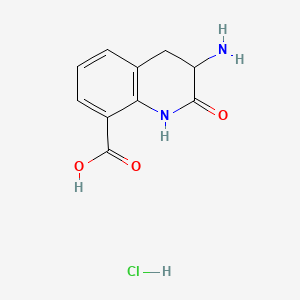

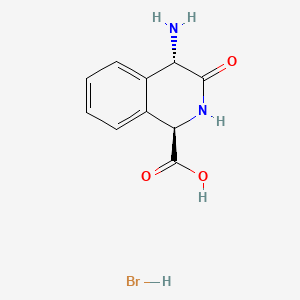
![2(1H)-Pyridinone,6-[(3-methylbutyl)thio]-(9CI)](/img/no-structure.png)
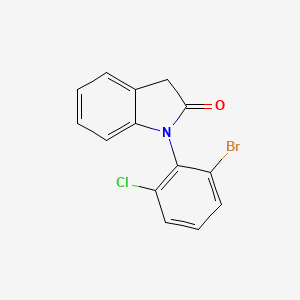
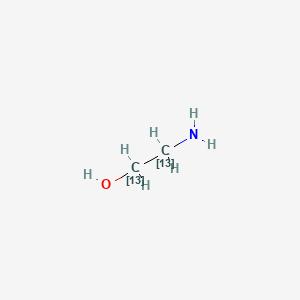

![[(19S)-7-Acetyloxy-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate](/img/structure/B569476.png)
![[(19S)-7,19-Diacetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate](/img/structure/B569477.png)
![3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline](/img/structure/B569478.png)

